molecular formula C22H17BrN2O5 B5197198 (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5197198
M. Wt: 469.3 g/mol
InChI Key: YLYVOIMDFZZYOX-SFQUDFHCSA-N
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Description

(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between an appropriate diketone and urea under acidic or basic conditions.

    Alkyne addition: The prop-2-yn-1-yloxy group is introduced via a nucleophilic substitution reaction using propargyl alcohol and a suitable base.

    Benzylidene formation: The final step involves the condensation of the brominated pyrimidine with 4-ethoxybenzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The alkyne and benzylidene groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or hydride donors like sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[3-fluoro-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromo group, which can participate in specific chemical reactions that other halogens may not. Additionally, the combination of the alkyne and benzylidene groups provides unique reactivity and potential for further functionalization.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O5/c1-3-11-30-19-10-5-14(13-18(19)23)12-17-20(26)24-22(28)25(21(17)27)15-6-8-16(9-7-15)29-4-2/h1,5-10,12-13H,4,11H2,2H3,(H,24,26,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYVOIMDFZZYOX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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